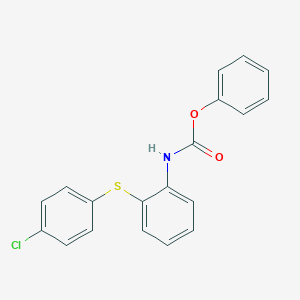
Digitoxose 1,3,4-Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Digitoxose 1,3,4-Triacetate is a chemical compound with the molecular formula C12H18O7 and a molecular weight of 274.27 g/mol . It is a derivative of digitoxose, a 2,6-dideoxyhexose, which is a type of sugar molecule. This compound is often used as an intermediate in the synthesis of various glycosides, including those used in medicinal applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Digitoxose 1,3,4-Triacetate can be synthesized through the acetylation of digitoxose. The process involves the reaction of digitoxose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent any side reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: Digitoxose 1,3,4-Triacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the acetate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various glycosides, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Digitoxose 1,3,4-Triacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex glycosides and other organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including antibiotics and antiviral agents.
Medicine: It is used in the development of cardiac glycosides, which are important for treating heart conditions.
Industry: It is employed in the production of various pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of Digitoxose 1,3,4-Triacetate is primarily related to its role as an intermediate in the synthesis of glycosides. These glycosides exert their effects by interacting with specific molecular targets, such as enzymes or receptors, in biological systems. For example, cardiac glycosides derived from digitoxose can inhibit the Na+/K±ATPase enzyme, leading to increased intracellular calcium levels and enhanced cardiac contractility .
Comparación Con Compuestos Similares
Digitoxose: The parent compound, which lacks the acetyl groups.
Digoxin: A well-known cardiac glycoside that contains digitoxose as part of its structure.
Ouabain: Another cardiac glycoside with a similar mechanism of action.
Uniqueness: Digitoxose 1,3,4-Triacetate is unique due to its specific acetylation pattern, which makes it a valuable intermediate in the synthesis of various glycosides. Its acetyl groups can be selectively removed or modified, allowing for the creation of a wide range of derivatives with different biological activities .
Propiedades
Número CAS |
108942-62-7 |
|---|---|
Fórmula molecular |
C₁₂H₁₈O₇ |
Peso molecular |
274.27 |
Sinónimos |
2,6-Dideoxy-D-ribo-hexopyranose 1,3,4-Triacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid](/img/structure/B1144894.png)
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,6-diol](/img/structure/B1144899.png)
